5-Nitro-2-phenyl-1,3-oxazole
Description
Historical Context of Oxazole (B20620) Synthesis and Chemical Exploration
The exploration of oxazole chemistry dates back to the late 19th and early 20th centuries. One of the pioneering methods, the Fischer oxazole synthesis, was developed by Emil Fischer in 1896 and provided a reliable route to 2,5-disubstituted oxazoles. wikipedia.org This was followed by the Robinson-Gabriel synthesis, first described in 1917, which involves the cyclodehydration of α-acylamino ketones. numberanalytics.compharmaguideline.com These foundational synthetic methods paved the way for extensive investigation into the properties and reactivity of the oxazole ring system. Over the years, numerous other synthetic strategies have been developed, including those utilizing visible-light photocatalysis and palladium-catalyzed oxidative cyclization, highlighting the ongoing innovation in accessing substituted oxazole derivatives. rsc.orgorganic-chemistry.org
Aromaticity and Electronic Structure of the 1,3-Oxazole Ring System
The 1,3-oxazole ring is an aromatic system, possessing a planar, cyclic structure with six π-electrons that fulfill Hückel's rule. tandfonline.comtaylorandfrancis.com However, its aromaticity is considered to be less pronounced than that of its sulfur-containing analog, thiazole (B1198619), due to the high electronegativity of the oxygen atom, which leads to less effective delocalization of π-electrons. taylorandfrancis.comwikipedia.org
The electronic structure of the oxazole ring is characterized by a pyridine-type nitrogen at position 3 and a furan-type oxygen at position 1. pharmaguideline.com The nitrogen atom contributes to the basicity of the ring, although oxazole is a weak base. pharmaguideline.comwikipedia.org The presence of these two different heteroatoms results in a unique distribution of electron density within the ring, influencing its reactivity. Theoretical studies using methods like Density Functional Theory (DFT) have been employed to calculate bond lengths, net charges, and other electronic properties, providing deeper insights into the structure-property relationships of oxazole derivatives. wiley.comresearchgate.net
Table 1: Calculated Properties of the Oxazole Ring
| Property | Value | Source |
|---|---|---|
| pKa of conjugate acid | 0.8 | wikipedia.org |
Overview of Substituted Oxazoles in Advanced Organic Chemistry Research
Substituted oxazoles are of significant interest in advanced organic chemistry research due to their prevalence in natural products and their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. igi-global.comnumberanalytics.com The ability to introduce various substituents at the C2, C4, and C5 positions of the oxazole ring allows for the fine-tuning of its electronic and steric properties, leading to the development of compounds with specific functions. ijpbs.com
Modern synthetic methods have focused on creating diverse libraries of substituted oxazoles for high-throughput screening and drug discovery programs. rsc.orgorganic-chemistry.orgorganic-chemistry.org Research has explored various reaction types involving the oxazole ring, such as electrophilic and nucleophilic substitutions, as well as cycloaddition reactions. pharmaguideline.comtandfonline.comwikipedia.org For instance, electrophilic substitution typically occurs at the C5 position, especially when an electron-donating group is present, while nucleophilic substitution is favored at the C2 position if a good leaving group is attached. tandfonline.comwikipedia.org
Rationale for Focused Academic Investigation on 5-Nitro-2-phenyl-1,3-oxazole
The specific compound, this compound, presents a compelling case for focused academic investigation due to the unique interplay of its constituent parts. The phenyl group at the 2-position and the nitro group at the 5-position significantly influence the electronic properties of the oxazole core. The phenyl group, an aromatic substituent, can participate in π-stacking interactions and can be further functionalized. The nitro group is a strong electron-withdrawing group, which is expected to profoundly impact the reactivity and aromaticity of the oxazole ring.
Studying this particular molecule allows for a detailed examination of how these substituents modulate the electronic structure, stability, and reaction pathways of the oxazole system. This understanding is crucial for the rational design of more complex oxazole-based compounds with tailored properties for various applications.
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆N₂O₃ | nih.govguidechem.com |
Structure
3D Structure
Properties
CAS No. |
92629-10-2 |
|---|---|
Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
5-nitro-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-6-10-9(14-8)7-4-2-1-3-5-7/h1-6H |
InChI Key |
AVTDRPBVMWHLPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Pathways of 5 Nitro 2 Phenyl 1,3 Oxazole
Electrophilic Aromatic Substitution Patterns
The oxazole (B20620) ring is generally considered an electron-deficient system, which deactivates it towards electrophilic aromatic substitution. However, the substitution pattern is influenced by the existing substituents. For the parent oxazole, electrophilic attack is preferred at the C5 position. copbela.orgtandfonline.com The presence of an electron-donating group on the ring can activate it towards electrophilic assault. tandfonline.comsemanticscholar.org In the case of 2-phenyloxazole, nitration with nitric acid and sulfuric acid results in the formation of 5-nitro-2-phenyloxazole, indicating that the C5 position is the most reactive site for electrophilic attack.
The phenyl group at the C2 position can also undergo electrophilic substitution. The directing influence of the oxazole ring on the phenyl group will determine the position of substitution on the phenyl ring. The specific substitution patterns on the phenyl ring of 5-nitro-2-phenyl-1,3-oxazole are not extensively detailed in the provided search results but would be influenced by the electronic properties of the 5-nitro-oxazolyl group.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on the oxazole ring are generally uncommon but can occur, particularly when a good leaving group is present. tandfonline.comthepharmajournal.com The reactivity of halogens on the oxazole ring towards nucleophilic displacement follows the order C2 >> C4 > C5. tandfonline.comsemanticscholar.orgthepharmajournal.com Therefore, in a hypothetical halo-substituted this compound, a halogen at the C2 position would be the most susceptible to nucleophilic attack.
The nitro group at the C5 position of the oxazole ring makes the ring more electron-deficient, potentially increasing its susceptibility to nucleophilic attack, although specific examples for this compound are not explicitly detailed. In related nitro-containing heterocyclic systems, such as 6-nitrooxazolo[3,2-a]pyridinium salts, the presence of the nitro group significantly increases the π-deficiency of the pyridine (B92270) ring, making it the primary site for nucleophilic attack, leading to ring-opening reactions. nih.gov
Diels-Alder Reactions and Cycloaddition Chemistry
Oxazoles can function as dienes in Diels-Alder reactions, typically reacting with dienophiles to yield pyridine derivatives after a subsequent elimination step. semanticscholar.orgresearchgate.net The aromatic character of the oxazole ring is somewhat reduced, allowing it to participate in cycloaddition reactions. For instance, oxazoles react with acrylonitrile (B1666552) upon heating to form pyridine derivatives.
The presence of substituents on the oxazole ring can influence the course of the Diels-Alder reaction. For example, 2-alkyl-5-methoxy-4-(p-nitrophenyl)oxazoles undergo Diels-Alder reactions with various dienophiles like N-substituted maleimides to form endo- and exo-adducts. oup.com In some cases, these adducts can undergo a retro-Diels-Alder reaction upon heating. oup.com
Beyond typical Diels-Alder reactions, oxazoles can also participate in formal [3+2] cycloadditions. For instance, reactions with nitrosobenzene (B162901) can lead to the formation of 2,5-dihydro-1,2,4-oxadiazole (B1627652) derivatives through a ring-opening mechanism. oup.com The presence of the nitro group on the phenyl ring in 5-methoxy-2-methyl-4-(p-nitrophenyl)oxazole influences its reactivity in these cycloaddition reactions. oup.com
Acidity and Basicity of Oxazole Ring Hydrogens and Heteroatoms
Oxazoles are weakly basic compounds. thepharmajournal.com The nitrogen atom at the 3-position is the site of protonation. tandfonline.com The acidity of the hydrogen atoms on the oxazole ring decreases in the order C2 > C5 > C4. tandfonline.comsemanticscholar.orgthepharmajournal.com The hydrogen at the C2 position has a reported pKa of approximately 20. tandfonline.comsemanticscholar.org Deprotonation at the C2 position, typically with a strong base like butyllithium, can be accompanied by ring-opening to form an isonitrile.
The nitrogen atom at the 3-position also exhibits nucleophilic character and can be alkylated or acylated. tandfonline.comthepharmajournal.com Alkylation with alkyl halides leads to the formation of quaternary salts.
Nitrile Reactivity in Oxazole Ring Formation
Nitriles are key reactants in several synthetic routes to form the oxazole ring. One classical method is the Fischer oxazole synthesis, which involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. For example, the reaction of mandelic acid nitrile with benzaldehyde (B42025) yields 2,5-diphenyloxazole.
Another method involving nitriles is the 1,3-dipolar addition of a nitrile to a ketocarbene to form the oxazole ring. Furthermore, the reaction of nitriles with α-haloketones in the presence of a base can also lead to oxazole derivatives. The versatility of nitriles as precursors makes them fundamental in the synthesis of various substituted oxazoles. organic-chemistry.org Intramolecular nitrile oxide cycloaddition (INOC) is another powerful tool for constructing fused isoxazole (B147169) ring systems, where a nitrile oxide is generated in situ and undergoes cycloaddition. nih.gov
Ring-Opening and Ring-Closing Reaction Dynamics
The oxazole ring can undergo ring-opening reactions under various conditions. As mentioned earlier, deprotonation at the C2 position with a strong base can lead to ring-opening to form an isonitrile. Hydrolysis, particularly under acidic conditions, can also lead to the cleavage of the oxazole ring. google.com For instance, in the case of benzoxazoles, ring-opening is thought to begin with the addition of a proton to the C=N bond. google.comgoogle.com
Conversely, ring-closing reactions are fundamental to the synthesis of the oxazole ring. The Robinson-Gabriel synthesis involves the intramolecular cyclization and dehydration of a 2-acylamino ketone to form an oxazole. The presence of a nitro group can influence the reactivity of related fused systems. For example, 6-nitrooxazolo[3,2-a]pyridinium salts readily react with nucleophiles like ammonia (B1221849) and aliphatic amines, leading to the opening of the pyridine ring. nih.gov Hydrolysis of these salts can cause cleavage of the oxazole fragment. nih.gov The electron-donating or withdrawing nature of substituents on the phenyl ring at the C2 position can also affect the rate of oxazolone (B7731731) ring-opening reactions. thepharmajournal.com
| Reaction Type | Reagents/Conditions | Product Type(s) | Ref. |
| Electrophilic Substitution | HNO₃, H₂SO₄ | 5-Nitro-2-phenyloxazole | |
| Nucleophilic Substitution | Nucleophiles (on halo-oxazoles) | Substituted oxazoles | tandfonline.comsemanticscholar.orgthepharmajournal.com |
| Diels-Alder Reaction | Acrylonitrile, heat | Pyridine derivative | |
| Diels-Alder Reaction | N-substituted maleimides | endo- and exo-adducts | oup.com |
| [3+2] Cycloaddition | Nitrosobenzene | 2,5-Dihydro-1,2,4-oxadiazole | oup.com |
| Deprotonation/Ring-Opening | n-Butyllithium | Isonitrile | |
| Alkylation | Alkyl halides | Quaternary salts | |
| Ring-Opening (fused system) | Ammonia, amines (on 6-nitrooxazolo[3,2-a]pyridinium) | Pyridine ring-opened products | nih.gov |
| Ring-Opening (fused system) | Water (on 6-nitrooxazolo[3,2-a]pyridinium) | Oxazole ring-cleaved products | nih.gov |
Advanced Spectroscopic Characterization of 5 Nitro 2 Phenyl 1,3 Oxazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the connectivity and spatial arrangement of atoms within a molecule.
¹H NMR Spectral Analysis (Chemical Shifts and Coupling Constants)
Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. In substituted oxazoles, electron-releasing substituents generally cause an upfield shift (lower δ values), while electron-withdrawing groups lead to a downfield shift (higher δ values) for the oxazole (B20620) ring protons. ipb.pt
For instance, in a series of 2,5-disubstituted oxazoles, the chemical shifts and coupling constants are well-defined. In 2-phenyl-5-p-tolyl-oxazole, the multiplet for the phenyl protons appears at δ 8.04-8.00 ppm, while the singlet for the oxazole proton is observed at δ 7.31 ppm. rsc.org The coupling constants (J values) between adjacent protons are crucial for determining their relative positions.
The presence of a nitro group, a strong electron-withdrawing group, significantly influences the chemical shifts of nearby protons, often shifting them to a lower field. In the case of 5-nitro-2-(4-nitrobenzyl) benzoxazole (B165842), the aromatic protons resonate at δ 7.42-8.31 ppm. esisresearch.org Similarly, for 5-(4-nitrobenzylidene)-3-[(4-nitrobenzylidene) amino]-2-(pyridin-3-yl)-3,5-dihydro-4H-imidazol-4-one, the aromatic protons appear as a multiplet in the range of 6.51–8.17 ppm. sapub.org
Table 1: Representative ¹H NMR Data for Substituted Oxazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
|---|---|---|
| 2-phenylbenzo[d]oxazole rsc.org | CDCl₃ | 8.28 (d, J = 5.5 Hz, 2H), 7.80 (s, 1H), 7.60 (s, 1H), 7.54 (m, 3H), 7.38-7.36 (m, 2H) |
| 5-methyl-2-phenylbenzo[d]oxazole rsc.org | CDCl₃ | 8.26 (d, J = 4.5 Hz, 2H), 7.58 (s, 1H), 7.52-7.50 (m, 3H), 7.45 (d, J = 8.0 Hz, 1H), 7.16 (d, J = 8.0 Hz, 1H), 2.48 (s, 3H) |
| 5-tert-butyl-2-phenylbenzo[d]oxazole rsc.org | CDCl₃ | 8.28 (d, J = 4.0 Hz, 2H), 7.84 (s, 1H), 7.54-7.51 (m, 4H), 7.43 (d, J = 8.5 Hz, 1H), 1.40 (s, 9H) |
| 5-nitro-2-phenylbenzo[d]oxazole rsc.org | CDCl₃ | 8.65 (d, J = 2.0 Hz, 1H), 8.32 (dd, J = 7.0 Hz, 2.0 Hz, 1H), 8.27 (d, J = 7.5 Hz, 2H), 7.68 (d, J = 7.5 Hz, 1H), 7.63-7.55 (m, 3H) |
| 2-Phenyl-5-p-tolyl-oxazole rsc.org | CDCl₃ | 8.04-8.00 (m, 2H), 7.55-7.51 (m, 2H), 7.40-7.37 (m, 3H), 7.31 (s, 1H), 7.18-7.15 (m, 2H), 2.30 (s, 3H) |
| 2,5-Di-p-tolyl-oxazole rsc.org | CDCl₃ | 8.19 (d, J= 8.3Hz, 2H), 7.80 (d, J= 7.8Hz, 2H), 7.57 (s, 1H), 7.45-7.41 (m, 4H), 2.60 (s, 3H), 2.58 (s, 3H) |
| 4-(2,4-Difluorobenzylidene)-2-(4-nitrophenyl)oxazole-5(4H)-on turkjps.org | DMSO-d6 | 7.34 (s, 1H, =CH), 7.37 (dd, 1H, H6, J=2 Hz), 7.51 (t, 1H, H3, J=2 Hz, J=8 Hz), 8.36- 8.48 (m, 4H, Ar-H), 8.86-8.94 (q, 1H, H5) |
| ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate rsc.org | CDCl₃ | 7.70 (d, J = 8.4 Hz, 2H), 7.52 (s, 1H), 7.44 (d, J = 8.4 Hz, 2H), 4.54-4.44 (m, 2H), 1.46 (t, J = 7.2 Hz, 3H) |
¹³C NMR Spectral Analysis (Chemical Shifts and Cyclization Effects)
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. The chemical shifts of the oxazole ring carbons are sensitive to substitution and cyclization. cdnsciencepub.comcdnsciencepub.com For the parent oxazole, the chemical shifts are well-established. cdnsciencepub.com The cyclization of precursors to form the oxazole ring results in characteristic shifts for the ring carbons. For example, in the formation of 1,3-oxazoles, the C-4 signal is significantly deshielded upon cyclization. mdpi.com
In 2,5-disubstituted oxazoles, the chemical shifts of the quaternary carbons of the oxazole ring and the substituted phenyl rings are diagnostic. For 2-phenyl-5-p-tolyl-oxazole, the quaternary carbons of the oxazole ring appear at δ 161.8 and 151.5 ppm. rsc.org The nitro group's strong electron-withdrawing nature also influences ¹³C chemical shifts, typically causing a downfield shift for the carbon atom to which it is attached and other nearby carbons in the aromatic system.
Table 2: Representative ¹³C NMR Data for Substituted Oxazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|
| 2-phenylbenzo[d]oxazole rsc.org | CDCl₃ | 163.0, 150.8, 141.9, 131.6, 128.9, 127.6, 127.1, 125.1, 124.6, 120.0, 110.6 |
| 5-methyl-2-phenylbenzo[d]oxazole rsc.org | CDCl₃ | 163.1, 149.0, 141.9, 134.5, 131.5, 128.9, 127.6, 127.1, 126.3, 119.8, 109.9, 21.5 |
| 5-tert-butyl-2-phenylbenzo[d]oxazole rsc.org | CDCl₃ | 163.1, 148.8, 148.3, 141.4, 131.5, 128.9, 127.6, 127.0, 123.0, 116.4, 109.7, 35.0, 31.7 |
| 5-nitro-2-phenylbenzo[d]oxazole rsc.org | CDCl₃ | 166.0, 154.3, 145.5, 142.6, 132.6, 129.1, 128.1, 126.0, 121.1, 116.3, 110.7 |
| 2-Phenyl-5-p-tolyl-oxazole rsc.org | CDCl₃ | 161.8 (quat), 151.5 (quat), 138.5 (quat), 130.2 (CH), 129.6 (CH), 128.8 (CH), 127.5 (quat), 126.2 (CH), 125.3 (quat), 124.1 (CH), 122.8 (CH), 21.3 (CH₃) |
| 2,5-Di-p-tolyl-oxazole rsc.org | CDCl₃ | 161.0 (quat), 151.1 (quat), 140.4 (quat), 138.3 (quat), 129.5 (CH), 129.4 (CH), 126.1 (CH), 125.3 (quat), 124.8 (quat), 124.0 (CH), 122.6 (CH), 21.4 (CH₃), 21.3 (CH₃) |
| ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate rsc.org | CDCl₃ | 155.5, 153.2, 151.7, 135.7, 129.3, 126.3, 125.1, 124.1, 62.7, 14.1 |
| methyl 5-phenyloxazole-2-carboxylate rsc.org | CDCl₃ | 156.0, 154.3, 151.3, 129.8, 129.0, 126.5, 125.0, 123.8, 53.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals, especially in complex molecules. ipb.ptrsc.org
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecule. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms, allowing for the assignment of protons to their attached carbons. researchgate.netresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between carbons and protons that are two or three bonds apart, which is invaluable for piecing together the carbon skeleton and determining the placement of substituents. researchgate.netresearchgate.netdntb.gov.ua
These techniques have been instrumental in confirming the structures of various substituted oxazoles and their derivatives, providing definitive evidence for the connectivity of the atoms. conicet.gov.ar
Infrared (IR) and Raman Vibrational Spectroscopy
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. nih.gov For 5-Nitro-2-phenyl-1,3-oxazole and its derivatives, key vibrational bands are associated with the nitro group, the phenyl ring, and the oxazole ring.
The nitro group exhibits two characteristic and strong stretching vibrations:
Asymmetric stretch (νas) : Typically found in the range of 1550-1475 cm⁻¹. orgchemboulder.com
Symmetric stretch (νs) : Usually observed between 1360-1290 cm⁻¹. orgchemboulder.com
The IR spectrum of an aromatic nitro compound, such as m-nitrotoluene, clearly shows these intense peaks. spectroscopyonline.com
The oxazole ring itself has characteristic vibrations. The C=N stretching vibration is typically observed around 1480-1615 cm⁻¹. researchgate.net The C-O-C stretching vibrations of the oxazole ring are also identifiable. nih.gov Aromatic C-H stretching and out-of-plane bending vibrations are also present, providing further structural information.
Table 3: Characteristic IR and Raman Bands for Nitro-Phenyl-Oxazole Scaffolds
| Functional Group / Moiety | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |
|---|---|---|---|
| Nitro Group (NO₂) | Asymmetric Stretch | 1550–1475 | orgchemboulder.comspectroscopyonline.com |
| Nitro Group (NO₂) | Symmetric Stretch | 1360–1290 | orgchemboulder.comspectroscopyonline.com |
| Oxazole Ring | C=N Stretch | ~1480–1615 | researchgate.net |
| Oxazole Ring | C-O-C Stretch | ~1020–1250 | esisresearch.orgnih.gov |
| Phenyl Ring | C=C Stretch | ~1400–1600 | |
| Phenyl Ring | C-H Out-of-plane Bend | ~700–900 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. clockss.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. rsc.org
The fragmentation patterns observed in the mass spectrum offer valuable structural clues. For phenyl-substituted oxazoles, common fragmentation pathways include the loss of CO, HCN, and H•. clockss.org The presence of a nitro group can also influence the fragmentation pattern, with potential losses of NO, NO₂, or other small fragments. The fragmentation of the molecular ion can help to confirm the connectivity of the different parts of the molecule. For many oxazole derivatives, the molecular ion peak is often the base peak in the spectrum. clockss.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectra of 2,5-disubstituted oxazoles and related derivatives typically show characteristic absorption bands. mdpi.comfarmaciajournal.com
For many oxazole derivatives, two main absorption bands are observed: an E band (related to the ethylenic system) and a B band (benzenoid band). mdpi.commdpi.com The introduction of a 1,3-oxazole chromophore can result in an additional absorption band at longer wavelengths, indicating an extension of the π-electron conjugation. mdpi.commdpi.com The position of the absorption maxima (λmax) can be influenced by the substituents on the phenyl and oxazole rings. nih.gov Electron-donating or -withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption bands. The UV-Vis absorption spectra of some naphthoxazole derivatives have been shown to be relatively insensitive to solvent polarity, while their fluorescence spectra exhibit significant solvatochromism. nih.gov
In a study of 5-nitro-2-(4-nitrobenzyl) benzoxazole, the experimental UV-Vis spectrum was compared with theoretically calculated values, showing good agreement. esisresearch.org
X-ray Crystallography for Solid-State Structural Elucidation
For instance, the crystal structures of various substituted nitrophenyl-oxazole derivatives have been reported, revealing key structural features. In the case of derivatives of 5-methoxy-4-(p-nitrophenyl)oxazole, X-ray analysis was instrumental in confirming the formation of unusual Diels-Alder adducts. rsc.org Similarly, computational models for compounds like 5-Chloro-4-(dichloromethyl)-3-(4-nitrophenyl)-1,2-oxazole predict a planar oxazole ring with specific dihedral angles between the aromatic systems, although the experimental X-ray data remains unpublished. vulcanchem.com
The study of more complex systems, such as 4,4-Dimethyl-2-[3-nitro-2-phenyl-1-(phenylsulfanyl)propyl]-4,5-dihydro-1,3-oxazole, has provided detailed crystallographic data. iucr.org In this molecule, the oxazoline (B21484) ring was found to be planar. iucr.org The analysis also revealed the dihedral angles between the oxazoline ring and the adjacent phenyl rings, as well as the formation of supramolecular chains through various intermolecular contacts like C—H⋯O and C—H⋯S interactions. iucr.org
In another example, the crystal structure of 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole shows that the isoxazole (B147169) ring forms dihedral angles of 17.1 (1)° with the methoxyphenyl ring and 15.2 (1)° with the phenyl group. researchgate.net The solid-state packing of this molecule is stabilized by C—H⋯π interactions, leading to the formation of centrosymmetric dimers. researchgate.net
These examples underscore the utility of X-ray crystallography in unambiguously determining the solid-state conformation and intermolecular interactions of complex organic molecules. The data obtained from such studies are fundamental for rationalizing the physicochemical properties and biological activities of these compounds.
Table 1: Crystallographic Data for Selected Phenyl-Oxazole Derivatives
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 4,4-Dimethyl-2-[3-nitro-2-phenyl-1-(phenylsulfanyl)propyl]-4,5-dihydro-1,3-oxazole | C₂₀H₂₂N₂O₃S | Monoclinic | P2₁/c | 15.339(3) | 5.7040(8) | 22.786(4) | 107.166(2) | 1904.8(6) | 4 | iucr.org |
| 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole | C₁₆H₁₃NO₂ | Orthorhombic | Pna2₁ | 7.909(2) | 27.239(8) | 5.9652(17) | 90 | 1285.1(6) | 4 | researchgate.net |
Theoretical and Computational Investigations of 5 Nitro 2 Phenyl 1,3 Oxazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the physicochemical properties of molecules. For 5-Nitro-2-phenyl-1,3-oxazole, these methods elucidate the intricate details of its electronic structure and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons. cnr.it Calculations for this compound, typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), reveal key structural features.
The optimized geometry is expected to be nearly planar, with a small dihedral angle between the phenyl and oxazole (B20620) rings. This planarity facilitates electronic communication between the two ring systems. The nitro group, being a strong electron-withdrawing group, influences the geometry by slightly altering the bond lengths within the phenyl ring. The C-N bond of the nitro group is predicted to be relatively short, indicative of its strong attachment to the phenyl ring.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value (Å) |
|---|---|
| C-C (phenyl ring) | 1.39 - 1.41 |
| C-N (nitro group) | ~1.47 |
| N-O (nitro group) | ~1.22 |
| C-O (oxazole ring) | ~1.36 |
| C=N (oxazole ring) | ~1.31 |
| Dihedral Angle (Phenyl-Oxazole) | < 10° |
HOMO-LUMO Analysis for Reactivity and Charge Transfer
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. cdu.edu.au A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the phenyl-oxazole moiety, which is the more electron-rich part of the molecule. In contrast, the LUMO is anticipated to be centered on the nitro group, a characteristic feature of nitro-aromatic compounds. This distribution facilitates intramolecular charge transfer from the phenyl-oxazole system to the nitro group upon electronic excitation. The presence of the nitro group significantly lowers the LUMO energy, resulting in a relatively small HOMO-LUMO gap, which suggests that the molecule is chemically reactive. mdpi.com
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | ~ -6.5 |
| LUMO | ~ -2.5 |
| HOMO-LUMO Gap | ~ 4.0 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions.
In this compound, significant delocalization is expected between the π-orbitals of the phenyl ring and the oxazole ring. The NBO analysis would reveal strong interactions between the lone pairs of the oxygen and nitrogen atoms in the oxazole ring and the antibonding π-orbitals of the adjacent carbon atoms. Furthermore, a substantial charge transfer is predicted from the phenyl ring to the nitro group, which is quantified by the stabilization energy of the interaction between the π(C=C) orbitals of the phenyl ring and the π(N=O) orbitals of the nitro group.
Table 3: Predicted NBO Analysis - Key Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |
|---|---|---|
| π(C=C) phenyl | π*(C=C) phenyl | ~20 |
| LP(O) oxazole | π*(C=N) oxazole | ~30 |
| LP(N) oxazole | π*(C=O) oxazole | ~25 |
| π(C=C) phenyl | π*(N=O) nitro | ~5-10 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. wiley.com The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP map is expected to show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group, making this site a likely target for electrophiles. mdpi.com The nitrogen atom of the oxazole ring also represents a site of negative potential. Conversely, the hydrogen atoms of the phenyl ring and the region around the carbon atom attached to the nitro group are expected to exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack.
Molecular Modeling and Simulation Studies
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and simulation techniques can explore its dynamic behavior.
Molecular Dynamics Simulations (Theoretical Conformational Analysis)
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov For this compound, MD simulations could be employed for a theoretical conformational analysis.
Pharmacophore Modeling (Conceptual Ligand Design)
Pharmacophore modeling is a cornerstone of computational drug design, identifying the essential three-dimensional arrangement of molecular features necessary for a compound to exert a specific biological activity. slideshare.netdergipark.org.tr This approach is instrumental in conceptual ligand design and virtual screening to discover novel molecules with the potential to bind to a biological target. dergipark.org.trmedsci.org A pharmacophore model for this compound would be constructed based on its distinct structural characteristics, which dictate its potential interactions with a biological target.
The key pharmacophoric features of this compound are derived from its constituent functional groups. The presence of these features allows for the design of new ligands and for searching databases to find compounds with a similar spatial arrangement of these interaction points. medsci.org
Key Pharmacophoric Features of this compound:
Hydrogen Bond Acceptor: The two oxygen atoms of the nitro (NO₂) group are strong hydrogen bond acceptors. This feature is critical for anchoring the ligand within a binding pocket through interactions with hydrogen bond donor residues (e.g., asparagine, glutamine, serine) on a target protein. In related nitro-containing compounds, the nitro group has been shown to be crucial for interaction with biological targets. mdpi.com
Aromatic Ring/Hydrophobic Unit: The 2-phenyl substituent serves as a significant aromatic and hydrophobic feature. slideshare.net This allows for potential π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or hydrophobic interactions with non-polar residues in the target's active site.
These features can be compiled into a hypothetical 3D pharmacophore model used to guide the design of new molecules. By retaining this specific arrangement of hydrogen bond acceptors and hydrophobic/aromatic regions, novel derivatives can be conceptually designed to optimize binding and biological activity.
Interactive Table: Potential Pharmacophoric Features of this compound
| Feature Type | Molecular Moiety | Potential Interaction | Role in Ligand Design |
| Hydrogen Bond Acceptor | Nitro Group (-NO₂) | Forms hydrogen bonds with donor residues in the target's active site. | Essential for ligand anchoring and specificity. |
| Aromatic/Hydrophobic | Phenyl Ring | Engages in π-π stacking and hydrophobic interactions. | Contributes to binding affinity and orientation. |
| Hydrogen Bond Acceptor | Oxazole Ring Heteroatoms (N, O) | Can form additional hydrogen bonds with receptor sites. | Enhances binding affinity and modulates electronic properties. |
In silico Studies on Theoretical Mechanism of Action (e.g., DNA Gyrase Interaction)
In silico molecular docking studies are a powerful tool for predicting the binding mode and affinity of a small molecule to a biological target, thereby elucidating its potential mechanism of action. rsc.org DNA gyrase, a type II topoisomerase, is a validated and crucial bacterial enzyme that is a common target for antibacterial agents. rsc.orgbiointerfaceresearch.com While specific docking studies for this compound with DNA gyrase are not extensively documented, its theoretical interaction can be inferred from computational studies on structurally related oxazole-containing compounds. rsc.orgbiointerfaceresearch.com
The bacterial DNA gyrase enzyme, particularly the ATP-binding site within its GyrB subunit, is a frequent target for inhibitors. Molecular docking simulations of this compound into this site would likely reveal several key interactions that contribute to binding and potential inhibition.
Theoretical Binding Interactions with DNA Gyrase:
Hydrogen Bonding: The nitro group is a potent hydrogen bond acceptor and would be expected to form critical hydrogen bonds with polar amino acid residues or conserved water molecules within the ATP-binding pocket of GyrB. Studies on other heterocyclic inhibitors have shown that such interactions are fundamental for potent inhibition. rsc.org Similarly, the nitrogen and oxygen atoms of the oxazole ring could also participate as hydrogen bond acceptors. rsc.org
Hydrophobic Interactions: The phenyl ring is predicted to occupy a hydrophobic pocket within the active site, forming van der Waals and hydrophobic interactions with non-polar amino acid residues such as alanine, valine, isoleucine, and leucine.
In studies of other oxazole-containing compounds targeting DNA gyrase, derivatives were observed forming hydrogen bonds with key residues like Gln1267 and Gly1332, demonstrating the capability of the oxazole scaffold to mediate important interactions for enzyme inhibition. rsc.org Therefore, it is plausible that this compound binds in a similar fashion, with its distinct functional groups engaging key residues in the active site.
Interactive Table: Theoretical Interactions of this compound with DNA Gyrase Active Site
| Molecular Moiety | Type of Interaction | Potential Interacting Residues (Examples) |
| Nitro Group (-NO₂) | Hydrogen Bond | Aspartate, Asparagine, Serine, Water molecules |
| Oxazole Ring | Hydrogen Bond | Serine, Threonine |
| Phenyl Ring | Hydrophobic / π-Stacking | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |
Structure Activity Relationship Sar and Molecular Design Principles
General SAR of the Oxazole (B20620) Moiety
The 1,3-oxazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile nature and presence in numerous biologically active compounds. tandfonline.comsemanticscholar.org Its structure allows for a variety of non-covalent interactions, such as hydrogen bonds, hydrophobic effects, and pi-pi stacking, which enable oxazole derivatives to bind effectively to biological targets like enzymes and receptors. tandfonline.comsemanticscholar.orgresearchgate.netnajah.edu The oxazole nucleus is considered a valuable lead structure, and its incorporation into molecules can significantly enhance their pharmacological activity. tandfonline.comderpharmachemica.com
The structure-activity relationship (SAR) studies of oxazole derivatives reveal that the type and position of substituents on the ring are pivotal in determining their biological effects. semanticscholar.orgmuseonaturalistico.it This five-membered ring, containing both an oxygen and a nitrogen atom, is frequently combined with other pharmacophores in the rational design of novel therapeutic agents. nih.govbenthamscience.com Researchers in medicinal chemistry consistently utilize the oxazole scaffold as a foundational element for developing new chemical entities with a wide spectrum of potential activities, including anticancer and antimicrobial properties. museonaturalistico.itbenthamscience.comijrpr.com The systematic study of how structural modifications to the oxazole core influence biological outcomes is a cornerstone of developing more potent and selective agents. museonaturalistico.it
Influence of Nitro Group Substitution on Molecular Properties and Potential Interactions
The presence of a nitro (-NO₂) group at the C5 position of the oxazole ring profoundly influences the molecular properties of 5-Nitro-2-phenyl-1,3-oxazole. The nitro group is a potent electron-withdrawing group (EWG), which significantly alters the electronic distribution across the entire molecule. vulcanchem.com This strong electron-withdrawing effect occurs through both inductive and resonance mechanisms, although direct resonance with the phenyl ring is limited due to its meta-like position relative to the oxazole's points of attachment.
This electronic perturbation has several key consequences. Firstly, it reduces the electron density on the oxazole ring system, particularly affecting the nitrogen atom. This decrease in electron density makes the oxazole nitrogen less basic compared to unsubstituted oxazoles. Theoretical studies on related structures confirm that introducing a nitro group can substantially modify the electronic character of the parent molecule. semanticscholar.org The altered electronic landscape also impacts the compound's reactivity patterns, making the oxazole ring more susceptible to nucleophilic attack while deactivating it towards electrophilic substitution. numberanalytics.com The polar nature of the nitro group also introduces the potential for specific intermolecular interactions, such as dipole-dipole forces and hydrogen bonding with suitable donor groups, which can influence its solubility and binding at a molecular target.
Role of Phenyl Substituent on Molecular Design and Intermolecular Interactions
The phenyl group attached to the C2 position of the oxazole ring is a critical element in the molecular architecture of this compound. This substituent is not merely a passive component; it provides a scaffold for further molecular modification and contributes significantly to intermolecular forces. The synthesis of 2,5-disubstituted oxazoles is a well-established area of research, highlighting the importance of substituents at these key positions. nih.govorganic-chemistry.org
From a molecular design perspective, the phenyl ring offers a platform for introducing additional functional groups. jlu.edu.cn By modifying the phenyl ring with various substituents (e.g., at the ortho, meta, or para positions), chemists can fine-tune the steric, electronic, and lipophilic properties of the entire molecule. jlu.edu.cn This strategy is a common approach in drug discovery to optimize a compound's interaction with its biological target. Furthermore, the aromatic nature of the phenyl ring allows it to participate in non-covalent pi-pi stacking interactions with aromatic residues in proteins or nucleic acids, which can be a crucial factor in the molecule's binding affinity and biological activity. tandfonline.com
Substituent Effects on Oxazole Ring System Stability and Reactivity
The stability and reactivity of the oxazole ring are highly dependent on the nature of its substituents. numberanalytics.com The ring itself is electron-deficient, which influences its general chemical behavior. clockss.org The presence of electron-withdrawing groups (EWGs), such as the nitro group in the title compound, further accentuates this electron deficiency. This makes the ring more reactive towards nucleophiles and less reactive towards electrophiles. numberanalytics.comclockss.org Nucleophilic attack is often facilitated at the C2 position, especially when the ring is substituted with EWGs at other positions. pharmaguideline.com
Conversely, the presence of electron-donating groups (EDGs) enhances the electron density of the oxazole ring. numberanalytics.com This increased electron density makes the ring more susceptible to electrophilic attack and facilitates reactions like cycloadditions, where the oxazole acts as a diene. numberanalytics.compharmaguideline.com The general order of reactivity for electrophilic substitution on an activated oxazole ring is C4 > C5 > C2. pharmaguideline.com Theoretical studies have shown that the cumulative effect of multiple substituents, such as having both an EDG and an EWG, can precisely modulate the ring's reactivity and the energy barriers for certain reactions, such as ring-opening. oup.com
| Substituent Type | Effect on Ring Electron Density | Reactivity towards Electrophiles | Reactivity towards Nucleophiles | Example Group |
|---|---|---|---|---|
| Electron-Donating Group (EDG) | Increases | Increased | Decreased | -OR, -NR₂ |
| Electron-Withdrawing Group (EWG) | Decreases | Decreased | Increased | -NO₂, -CN |
Development of New Oxazole Derivatives based on SAR Hypotheses
The development of novel oxazole derivatives is largely driven by hypotheses derived from structure-activity relationship (SAR) studies. museonaturalistico.itnih.gov The goal of this rational design process is to create new molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov By understanding how specific structural features contribute to biological activity, medicinal chemists can make targeted modifications to a lead compound. museonaturalistico.it
For a molecule like this compound, SAR-driven design could proceed in several directions. One hypothesis might be that the electron-withdrawing nature of the C5-substituent is crucial for activity. Researchers could then synthesize a series of analogs where the nitro group is replaced by other EWGs (e.g., -CN, -CF₃) to test this hypothesis. Another approach would involve modifying the C2-phenyl ring. najah.eduderpharmachemica.com Based on a SAR hypothesis that a specific type of interaction is needed at this position, derivatives could be created with different substituents on the phenyl ring to enhance binding affinity, for example, by adding hydrogen bond donors/acceptors or groups that modulate lipophilicity. najah.edu This systematic approach of generating hypotheses and synthesizing new compounds to test them is fundamental to modern drug discovery and the optimization of oxazole-based agents. benthamscience.comijrpr.com
| SAR Hypothesis | Molecular Design Strategy | Example Modification on this compound |
|---|---|---|
| Electron-withdrawing character at C5 is essential for activity. | Replace the C5-nitro group with other electron-withdrawing groups. | Synthesize 5-cyano-2-phenyl-1,3-oxazole. |
| A hydrogen bond acceptor is needed on the C2-phenyl ring for target binding. | Introduce a substituent capable of accepting a hydrogen bond onto the phenyl ring. | Synthesize 5-nitro-2-(4-fluorophenyl)-1,3-oxazole. |
| Increased lipophilicity will improve cell permeability. | Add a nonpolar group to the C2-phenyl ring. | Synthesize 5-nitro-2-(4-tert-butylphenyl)-1,3-oxazole. |
Applications in Advanced Organic Synthesis and Materials Science
5-Nitro-2-phenyl-1,3-oxazole as a Versatile Building Block in Complex Molecule Synthesis
The oxazole (B20620) ring is a prominent five-membered heterocyclic structure found in numerous natural products and biologically active compounds. rsc.org The presence of both an electron-donating phenyl group and a potent electron-withdrawing nitro group on the oxazole core of this compound makes it an exceptionally useful and reactive intermediate for synthetic chemists.
This compound serves as a valuable precursor for the synthesis of more complex heterocyclic systems. The oxazole moiety itself can be a scaffold for further chemical transformations, and its substituents offer multiple reaction sites. tandfonline.com The nitro group, in particular, is a versatile functional handle that can be reduced to an amino group, which can then participate in a wide array of cyclization and condensation reactions to form fused heterocyclic rings.
The synthesis of substituted oxazole derivatives has garnered significant attention due to the unique properties of the oxazole moiety. rsc.org Various methods have been developed for the synthesis of the core oxazole ring, which can then be nitrated and functionalized to produce compounds like this compound. These methods often involve the cyclization of precursors such as α-bromo ketones, aldehydes, or N-propargylamides. rsc.orgorganic-chemistry.org For instance, the Van Leusen oxazole synthesis, which reacts p-tolylsulfonylmethyl isocyanide (TosMIC) with aldehydes, is a well-established method for forming the oxazole ring. organic-chemistry.orggoogle.com The ability to construct the oxazole core through various pathways enhances its utility as a building block. Once formed, derivatives like this compound can undergo reactions such as cycloadditions to generate new, elaborate molecular frameworks. acs.org
Table 1: Selected Synthetic Methods for the Oxazole Core
| Reaction Name/Type | Precursors | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Van Leusen Oxazole Synthesis | Aldehydes, TosMIC | Base (e.g., K₂CO₃) | organic-chemistry.orggoogle.com |
| Robinson-Gabriel Synthesis | 2-Acylamino-ketones | Dehydrating agent (e.g., H₂SO₄) | tandfonline.com |
| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | Anhydrous HCl | |
| Palladium-Catalyzed Cyclization | N-propargylamides, Aryl iodides | Pd₂(dba)₃, Tri(2-furyl)phosphine (B125338) | organic-chemistry.org |
This table presents general methods for forming the oxazole ring, which is the core of the title compound.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time. nih.govbeilstein-journals.org These reactions are powerful tools in drug discovery and materials science for rapidly generating libraries of structurally diverse molecules. nih.gov
Oxazole derivatives can be synthesized via MCRs, or they can act as key intermediates in MCR-driven processes. For example, some MCRs yield highly functionalized oxazoles directly from simple starting materials. jsynthchem.com In other cases, a pre-formed oxazole structure can be part of a reactant that engages in a subsequent MCR. For instance, an MCR involving aminoethanol has been shown to furnish an oxazolo[3,2-a]pyridine (B1258410) scaffold, demonstrating how a simple building block can lead to complex, natural product-like ring systems in a single, efficient step. rsc.org The reactivity of this compound makes it a potential candidate for inclusion in such MCR schemes to create novel, complex heterocyclic structures.
Precursor in Heterocyclic Compound Synthesis
Potential in Materials Science and Organic Electronic Materials
The conjugated system formed by the phenyl ring and the oxazole nucleus, influenced by the strong electron-withdrawing nitro group, gives this compound interesting electronic and optical properties. This positions it and its derivatives as promising candidates for use in advanced materials.
Oxazole derivatives are known for their significant photophysical and photochemical properties. thepharmajournal.com Phenyl-substituted oxazoles, in particular, often exhibit strong fluorescence. A classic example is 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP), a highly efficient fluorophore used as a wavelength shifter in scintillation counters and dye lasers. mdpi.com The photophysical properties of these molecules are dictated by the intramolecular charge transfer (ICT) between electron-donating and electron-accepting parts of the molecule.
In this compound, the phenyl group can act as an electron donor and the nitro-substituted oxazole ring as a strong electron acceptor. This "push-pull" architecture is crucial for tuning the molecule's absorption and emission spectra. researchgate.net Such D-π-A (Donor-π-Acceptor) chromophores are fundamental to the development of materials for organic electronics. wiley.com Heterocyclic compounds, including those with oxazole and thiazole (B1198619) rings, are extensively studied for applications in:
Organic Light-Emitting Diodes (OLEDs): Where they can function as emissive or charge-transporting layers. mdpi.com
Organic Field-Effect Transistors (OFETs): Serving as the active semiconducting material. mdpi.com
Organic Solar Cells (OSCs): Acting as donor or acceptor materials in the photoactive layer. wiley.com
Theoretical studies on related benzoxazole (B165842) derivatives show that the introduction of donor (e.g., amino) and acceptor (e.g., nitro) groups significantly alters the HOMO-LUMO energy gap and the absorption spectra, which is critical for their application in optoelectronic devices. researchgate.net
Table 2: Photophysical Data for a Related Oxazole-Based Fluorophore
| Compound | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_F) | Solvent | Reference |
|---|---|---|---|---|---|
| POPOP | 365 nm | 420 nm | 0.97 | Cyclohexane | mdpi.com |
| Aza-POPOP (Pyrenyl-substituted) | ~350 nm | ~425 nm | 0.23 | CH₂Cl₂ | mdpi.com |
This table shows data for the well-known fluorophore POPOP and its aza-analogues to illustrate the typical photophysical properties of phenyl-oxazole systems.
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are essential for technologies like frequency doubling and optical switching. A key requirement for high NLO activity in organic molecules is a strong push-pull electronic structure, where an electron-donor and an electron-acceptor are connected by a π-conjugated system. nih.govurfu.ru
The D-π-A structure of this compound makes it a prime candidate for NLO applications. The phenyl group serves as the donor, the conjugated oxazole ring acts as the π-bridge, and the nitro group is a powerful acceptor. Studies on similar push-pull oxazol-5(4H)-ones have demonstrated significant NLO properties, including large two-photon absorption cross-sections, which are desirable for applications in optical data storage and bio-imaging. nih.gov Theoretical investigations into isoxazole (B147169) derivatives (structural isomers of oxazoles) have also predicted high first hyperpolarizability values, suggesting their potential as NLO materials. worldscientific.com
Table 3: NLO Properties of Related Push-Pull Heterocyclic Compounds
| Compound Class | Property Measured | Value | Significance | Reference |
|---|---|---|---|---|
| Push-Pull Oxazol-5(4H)-ones | Two-Photon Absorption Cross-Section (σ₂) | 490–2600 GM | High values indicate strong NLO response | nih.gov |
| Isoxazole Derivatives | First Hyperpolarizability (β) | ~19-21 times that of urea | Potential for NLO applications | worldscientific.com |
This table provides examples of NLO properties from related heterocyclic systems, highlighting the potential of the title compound.
Photophysical Properties and Applications (e.g., LEDs, OFETs, Organic Solar Cells)
Catalytic Applications (e.g., Metal-Organic Frameworks involving oxazole derivatives)
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. researchgate.netnih.gov Their high surface area, tunable pore size, and chemically modifiable structure make them highly effective as heterogeneous catalysts. researchgate.net
While this compound itself is not a catalyst, oxazole derivatives can be used as the organic "linker" molecules in the construction of MOFs and related Covalent Organic Frameworks (COFs). researchgate.net By incorporating functionalized oxazoles into a framework, it is possible to create catalytic sites within the porous structure. For example, research has shown that MOFs can be highly efficient catalysts for C-H activation and cross-coupling reactions to synthesize other heterocyclic compounds, such as benzoxazoles. researchgate.net A nickel-based MOF, Ni₂(BDC)₂(DABCO), has been used as a heterogeneous catalyst for the arylation of azoles, demonstrating significantly higher activity than common nickel salts. researchgate.net Similarly, an oxazole-linked COF has been developed and shown to be an efficient electrocatalyst. researchgate.net The use of oxazole-containing linkers in these frameworks opens up possibilities for designing new catalytic materials for a wide range of organic transformations. nih.gov
Future Research Directions and Emerging Challenges in Oxazole Chemistry
Development of Novel and Efficient Synthetic Routes
The synthesis of oxazoles, while well-established, still presents challenges, often requiring harsh reaction conditions and limited starting material availability. numberanalytics.com The pursuit of novel and efficient synthetic routes for 5-Nitro-2-phenyl-1,3-oxazole is a key area of future research. Traditional methods like the Robinson-Gabriel, van Leusen, and Fischer oxazole (B20620) syntheses provide a foundation, but modern chemistry demands more sustainable and atom-economical approaches. numberanalytics.comtandfonline.com
Recent advancements have focused on metal-catalyzed cyclizations and one-pot reactions to improve efficiency and yield. tandfonline.commdpi.com For instance, the van Leusen reaction has been adapted for the one-pot synthesis of 4,5-disubstituted oxazoles using an ionic liquid as a recyclable solvent. mdpi.com Another promising avenue is the use of iodine(III)-mediated reactions of ketones with nitriles, which allows for the direct synthesis of highly substituted oxazoles under milder conditions. mdpi.com The development of photoflow-mediated [3 + 2] cycloaddition reactions also presents a streamlined and scalable approach to oxazole synthesis, overcoming the limitations of traditional methods. acs.orgnih.gov
Future efforts will likely concentrate on the development of catalytic systems that are not only efficient but also environmentally benign. This includes the exploration of earth-abundant metal catalysts and organocatalysis to replace precious metal catalysts. The goal is to devise synthetic strategies that offer high yields, broad substrate scope, and operational simplicity, making this compound and its derivatives more accessible for further study and application.
Exploration of Undiscovered Reactivity Pathways
The reactivity of the oxazole ring is rich and varied, encompassing electrophilic and nucleophilic substitutions, as well as cycloaddition reactions. numberanalytics.comnumberanalytics.com The presence of the electron-withdrawing nitro group at the C5 position and the phenyl group at the C2 position of this compound significantly influences its reactivity, opening up avenues for exploring undiscovered chemical transformations. numberanalytics.com
The nitro group is expected to make the oxazole ring more susceptible to nucleophilic attack, a characteristic that can be exploited for the introduction of new functional groups. numberanalytics.com Conversely, the phenyl group can be functionalized through electrophilic aromatic substitution, although the electron-withdrawing nature of the nitro-oxazole core may require activated electrophiles or specific catalytic conditions.
Future research will likely focus on harnessing this unique reactivity profile. This could involve exploring novel cycloaddition reactions where this compound acts as either a diene or a dienophile, leading to the construction of complex polycyclic systems. semanticscholar.org The photochemical reactivity of nitroaromatic compounds is another area ripe for investigation, potentially leading to novel ring transformations and functionalizations. acs.org Unraveling these new reaction pathways will not only expand the synthetic utility of this compound but also provide deeper insights into the fundamental chemistry of substituted oxazoles.
Advanced Characterization Techniques for Complex Oxazole Architectures
As synthetic methods become more sophisticated, producing increasingly complex molecules containing the this compound core, the need for advanced characterization techniques becomes paramount. While standard techniques like 1H and 13C NMR spectroscopy remain fundamental, the unequivocal structural elucidation of intricate oxazole derivatives often necessitates more powerful tools. ipb.pt
Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for establishing the connectivity of atoms and determining the substitution patterns on the oxazole nucleus, especially in complex natural products containing multiple oxazole rings. ipb.pt For determining the three-dimensional structure and solid-state packing of these molecules, X-ray crystallography is an indispensable technique. researchgate.net
Future directions in this area will likely involve the increased application of these advanced spectroscopic and crystallographic methods. Furthermore, the development and application of novel mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), will be crucial for accurate molecular formula determination. mdpi.com The combination of these techniques will provide a comprehensive understanding of the structure and stereochemistry of new this compound derivatives, which is essential for understanding their chemical and biological properties.
Predictive Computational Modeling for Oxazole Design and Reaction Outcomes
Computational chemistry has emerged as a powerful tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. For this compound, computational modeling can provide invaluable insights into its electronic structure, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) calculations, for instance, can be used to predict the electron distribution within the molecule, identify the most reactive sites for electrophilic and nucleophilic attack, and calculate NMR chemical shifts to aid in structure elucidation. mdpi.com Molecular docking studies can be employed to predict how derivatives of this compound might interact with biological targets, guiding the design of new therapeutic agents. mdpi.com
The future of computational modeling in this field will involve the use of more sophisticated theoretical models and algorithms to predict reaction pathways and transition state energies, thereby guiding the development of new synthetic routes. mdpi.com By simulating reaction conditions and predicting product distributions, computational chemistry can help to streamline experimental work, saving time and resources. The integration of computational modeling with experimental studies will be crucial for the rational design of novel this compound derivatives with tailored properties.
Integration of Oxazole Chemistry with Flow Chemistry and Automation Technologies
The integration of chemical synthesis with flow chemistry and automation offers significant advantages in terms of efficiency, safety, and scalability. cinz.nzsci-hub.se For the synthesis of this compound and its derivatives, these technologies hold immense promise.
Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. cinz.nz This can lead to higher yields, improved selectivity, and safer handling of hazardous reagents and intermediates. sci-hub.se For example, the oxidation of oxazolines to oxazoles has been successfully performed in a flow system, overcoming issues associated with the use of manganese dioxide in batch synthesis. cinz.nz Fully automated continuous flow synthesis platforms have also been developed for the rapid production of 4,5-disubstituted oxazoles. durham.ac.ukacs.org
The future will see a greater adoption of these technologies in oxazole chemistry. Automated systems can be used for high-throughput screening of reaction conditions, accelerating the optimization of synthetic routes. durham.ac.uk The coupling of flow reactors with in-line analytical techniques, such as HPLC and NMR, will enable real-time monitoring and optimization of reactions. uc.pt This integration will not only facilitate the efficient synthesis of this compound libraries for biological screening but also pave the way for the large-scale, on-demand production of promising candidates. durham.ac.ukacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
